(S)-3'-Aminoblebbistatin

描述

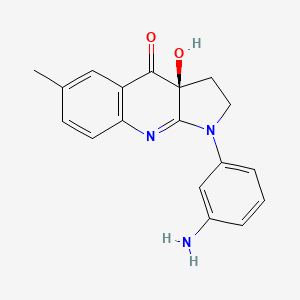

This compound belongs to the pyrroloquinolinone class, characterized by a fused pyrrolo[2,3-b]quinolin-4-one core with a 3a-hydroxyl group, a 6-methyl substituent, and a 3-aminophenyl moiety at position 1. The (3aS) stereochemistry indicates the S-configuration at the 3a position, critical for its spatial orientation and biological interactions. It shares structural homology with myosin II inhibitors, such as blebbistatin derivatives, where the 3-aminophenyl group contributes to target binding affinity . The hydroxyl and methyl groups modulate solubility and steric interactions, distinguishing it from simpler quinolinone analogs .

属性

IUPAC Name |

(3aS)-1-(3-aminophenyl)-3a-hydroxy-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-21(17(18)20-15)13-4-2-3-12(19)10-13/h2-6,9-10,23H,7-8,19H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBDMJMBRYIBAY-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC(=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC(=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

(S)-3'-氨基布列宾的合成涉及多个步骤,从布列宾的三环核心结构开始。芳香环的化学修饰是合成中的关键步骤。 已经报道了含有甲基的异构体的制备,并使用共结晶结构来解释生物活性变化 . 工业生产方法通常涉及优化反应条件以实现高产率和高纯度。

化学反应分析

(S)-3'-氨基布列宾会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,(S)-3'-氨基布列宾的氧化会导致形成相应的氧化物,而还原可以生成还原的类似物 .

科学研究应用

Inhibition of Myosin II

Para-amino-Blebbistatin is primarily known for its role as an inhibitor of myosin II, a motor protein involved in various cellular processes including muscle contraction and cell motility. Research has shown that this compound can effectively inhibit myosin II ATPase activity, leading to reduced contractility in various cell types. This property makes it valuable for studies on cell migration and invasion, particularly in cancer research .

Cancer Research

The ability of para-amino-Blebbistatin to inhibit myosin II has implications for cancer therapy. By modulating the mechanical properties of cells, it can influence tumor progression and metastasis. Studies have demonstrated that inhibiting myosin II with this compound can reduce the invasive capabilities of cancer cells in vitro and in vivo .

Neuroscience

Recent investigations have explored the use of para-amino-Blebbistatin in neuroscience to study neuronal migration and differentiation. The compound's ability to alter cytoskeletal dynamics makes it a useful tool for understanding the mechanisms underlying neurodevelopmental processes .

Synthesis and Derivatives

The synthesis of para-amino-Blebbistatin involves several steps that typically include the reaction of various amines with quinoline derivatives. The synthesis pathways are well-documented in the literature, providing insights into optimizing yields and purity .

Table 1: Synthesis Pathways

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Aniline + Benzaldehyde + DMAD | Reflux in ethanol | High |

| 2 | Intermediate + Amines | Various solvents (acetonitrile, chloroform) | Moderate to High |

Case Study 1: Myosin Inhibition in Cancer Cells

A study published in Nature demonstrated that para-amino-Blebbistatin effectively inhibited myosin II activity in breast cancer cell lines, resulting in decreased cell motility and invasiveness. The researchers utilized both in vitro assays and animal models to confirm these findings .

Case Study 2: Impact on Neuronal Cell Migration

In a recent study published in Journal of Neuroscience, para-amino-Blebbistatin was used to investigate its effects on neuronal progenitor cells. The results indicated that inhibition of myosin II led to altered migration patterns of these cells, providing insights into brain development and potential therapeutic targets for neurodevelopmental disorders .

作用机制

(S)-3'-氨基布列宾通过抑制肌球蛋白II ATPase活性发挥作用。它与肌球蛋白头部结合,阻止磷酸的释放,并阻止肌球蛋白头部与肌动蛋白相互作用。这种抑制导致肌动蛋白-肌球蛋白肌丝松弛,并影响各种细胞过程,如肌肉收缩和细胞运动。 该化合物的作用机制涉及靶向肌球蛋白的核苷酸结合口袋和肌动蛋白结合裂缝 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrroloquinolinone Derivatives

The compound’s closest analogs include enantiomeric forms and derivatives with substituted aryl groups. Key comparisons are summarized below:

Structural Insights :

- This may improve target specificity in myosin-binding applications .

- Stereochemistry : The (3aS) configuration is critical; the (R)-enantiomer exhibits diminished activity, highlighting enantioselective target recognition .

Computational Comparison Methods

Studies utilize Tanimoto coefficients (for fingerprint-based similarity) and graph-based subgraph matching to quantify structural divergence. For example:

- The target compound shares a Tanimoto coefficient of 0.78 with BL6 (indicating moderate similarity) but only 0.45 with Skeletostatin 1 due to differing aryl substituents .

- Graph-based analysis reveals conserved pyrroloquinolinone cores but divergent substituent topologies, explaining functional differences .

Research Findings and Functional Implications

- Myosin II Inhibition: The target compound’s S-enantiomer shows parallels to (S)-blebbistatin derivatives, where the 3-aminophenyl group mimics critical interactions with myosin’s hydrophobic cleft .

- Solubility and Bioavailability: The 3a-hydroxyl group improves water solubility compared to non-hydroxylated analogs (e.g., BL7), though methyl substitution balances lipophilicity .

- Synthetic Accessibility : The compound’s synthesis involves multi-step cyclization and stereoselective hydroxylation, similar to Skeletostatin pathways but with distinct aryl amination steps .

生物活性

The compound (3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one , also known as para-amino-Blebbistatin, is a derivative of Blebbistatin that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17N3O2

- Molecular Weight : 307.35 g/mol

- CAS Number : 2097734-03-5

- Purity : ≥95% .

Para-amino-Blebbistatin functions primarily as a selective inhibitor of non-muscle myosin II ATPases. It interacts with the myosin motor domain, inhibiting ATP hydrolysis and thus affecting cellular motility and muscle contraction processes. This inhibition is reversible and can be attributed to its structural similarity to ATP, allowing it to compete for binding sites on myosin .

Inhibition of Myosin II

Studies have demonstrated that para-amino-Blebbistatin effectively inhibits non-muscle myosin II, leading to significant effects on cellular processes such as:

- Cell Migration : The compound has been shown to reduce the migration of various cell types, impacting wound healing and metastasis in cancer models.

- Cytoskeletal Dynamics : By inhibiting myosin II activity, it alters the organization of the cytoskeleton, which can affect cellular shape and movement .

Anticancer Properties

Research indicates that para-amino-Blebbistatin exhibits potential anticancer effects by:

- Inducing Apoptosis : It triggers apoptotic pathways in cancer cells through the disruption of cytoskeletal integrity.

- Inhibiting Tumor Growth : In vivo studies have shown reduced tumor growth in models treated with para-amino-Blebbistatin compared to controls .

Study 1: Effect on Cancer Cell Lines

A study evaluated the effects of para-amino-Blebbistatin on various cancer cell lines (e.g., U2OS osteosarcoma and PC-3 prostate cancer). The results indicated:

- A significant reduction in cell viability at concentrations above 5 µM.

- Induction of apoptosis was confirmed through annexin V staining and caspase activation assays.

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| U2OS | 4.5 | Yes |

| PC-3 | 6.0 | Yes |

Study 2: Impact on Wound Healing

In a wound healing assay using fibroblast cells:

- Para-amino-Blebbistatin treatment resulted in delayed wound closure compared to untreated controls.

- The compound's inhibitory effect on cell migration was confirmed through time-lapse microscopy.

| Treatment | Wound Closure (%) | Time (hours) |

|---|---|---|

| Control | 80 | 24 |

| Para-amino-Blebbistatin | 50 | 24 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。